What are the physical and chemical properties of 5-Bromo-2-chloro-4-methoxybenzaldehyde
What are the physical and chemical properties of 5-Bromo-2-chloro-4-methoxybenzaldehyde
An In-depth Technical Guide to 5-Bromo-2-chloro-4-methoxybenzaldehyde
This guide provides a comprehensive technical overview of 5-Bromo-2-chloro-4-methoxybenzaldehyde, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's core physicochemical properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights to support its effective application.
Introduction and Strategic Importance
5-Bromo-2-chloro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzaldehyde core functionalized with a bromine atom, a chlorine atom, and a methoxy group at positions 5, 2, and 4, respectively. This specific arrangement of electron-withdrawing (bromo, chloro, aldehyde) and electron-donating (methoxy) groups creates a unique electronic profile, making it a valuable and versatile building block in organic synthesis.
The strategic importance of this molecule lies in its potential as a precursor for more complex molecular architectures. The aldehyde group serves as a handle for a wide array of chemical transformations, while the halogen substituents provide sites for cross-coupling reactions, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. These features make it a compound of interest in the synthesis of pharmaceutical intermediates and other high-value specialty chemicals.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and manufacturing. These parameters dictate the choice of reaction conditions, solvents, and purification methods, ensuring both safety and reproducibility.
The properties of 5-Bromo-2-chloro-4-methoxybenzaldehyde are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| CAS Number | 1823892-55-2 | [2] |
| Appearance | Likely a solid at room temperature | [2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane and ethanol, with limited solubility in water. | [3] |
| Predicted XLogP3 | 2.7 | [1] |
Synthesis and Mechanistic Considerations
A plausible synthetic route would likely start from a more common precursor, such as a substituted anisole or benzaldehyde, followed by sequential halogenation and formylation reactions. The order of these steps is critical to direct the substituents to the correct positions, governed by the directing effects of the groups already present on the aromatic ring.
For instance, a formylation reaction, such as the Vilsmeier-Haack or Duff reaction, could be employed to introduce the aldehyde group. Bromination and chlorination would likely be achieved using standard electrophilic aromatic substitution protocols. The choice of specific reagents and conditions would be crucial to control selectivity and maximize yield.
Caption: A potential synthetic workflow for 5-Bromo-2-chloro-4-methoxybenzaldehyde.
Chemical Reactivity and Applications
The reactivity of 5-Bromo-2-chloro-4-methoxybenzaldehyde is dictated by its three primary functional groups: the aldehyde, the aryl bromide, and the aryl chloride.
-
Aldehyde Group : This group is a primary site for nucleophilic addition, condensation reactions (e.g., Wittig, Knoevenagel), oxidation to a carboxylic acid, and reduction to an alcohol. These transformations are fundamental in building molecular complexity.
-
Aryl Halides : Both the bromine and chlorine atoms can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. The differential reactivity between aryl bromides and chlorides can potentially allow for selective, sequential functionalization, which is a powerful strategy in targeted synthesis.
Given its structural motifs, this compound is a promising intermediate in the synthesis of biologically active molecules. Analogous structures, such as substituted benzaldehydes, are known to be precursors for compounds with anti-inflammatory, anticancer, and antimicrobial properties[4][5][6]. The unique substitution pattern of this molecule offers an opportunity to explore novel chemical space in drug discovery programs.
Experimental Protocols and Handling
Safe and effective handling of chemical reagents is paramount in a laboratory setting. The following sections provide guidance based on data for structurally similar compounds.
Safety and Hazard Information
Based on notified classifications for this compound, it is considered to have the following hazards[2]:
-
Acute Toxicity (Oral, Dermal, Inhalation) : Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).
-
Skin Irritation : Causes skin irritation (H315).
-
Eye Irritation : Causes serious eye irritation (H319).
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation or drowsiness/dizziness (H335/H336).
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Representative Experimental Workflow: Nucleophilic Addition
This protocol describes a general procedure for the reduction of the aldehyde to the corresponding alcohol, a common transformation for this class of compounds.
Caption: General workflow for the reduction of an aryl aldehyde.
Detailed Methodology:
-
Reactant Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-chloro-4-methoxybenzaldehyde (1.0 equivalent) in an anhydrous solvent such as methanol or tetrahydrofuran (THF).
-
Reaction Initiation : Cool the stirred solution to 0 °C using an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.1 equivalents), in small portions. The causality for this choice is that NaBH₄ is selective for aldehydes and ketones and is safer and easier to handle than stronger reducing agents like LiAlH₄.
-
Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed. This step is a self-validating system; the reaction is only stopped upon empirical confirmation of completion.
-
Work-up : Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Isolation : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification : If necessary, purify the crude product by flash column chromatography on silica gel.
Conclusion
5-Bromo-2-chloro-4-methoxybenzaldehyde is a chemical intermediate with significant potential for applications in synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science. Its multifunctional nature allows for a diverse range of chemical transformations, providing a robust platform for the synthesis of novel and complex molecules. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
-
NextSDS. 2-bromo-5-chloro-4-methoxybenzaldehyde — Chemical Substance Information. [Link]
-
PMC. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
-
PubChemLite. 2-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2). [Link]
-
ResearchGate. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. [Link]
-
MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]
Sources
- 1. PubChemLite - 2-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]
- 2. nextsds.com [nextsds.com]
- 3. CAS 25016-01-7: 5-Bromo-2-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
